N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps. One common method starts with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of an aqueous sodium carbonate solution. This reaction yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide, which is further reacted with alkyl or aralkyl halides in N,N-dimethylformamide (DMF) using lithium hydride as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and hydroxyl functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents (e.g., DMF), and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the compound.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an antibacterial agent, inhibiting the growth of various bacterial strains.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit or activate the function of its targets, leading to alterations in cellular processes. The compound’s antibacterial activity is attributed to its ability to inhibit bacterial enzymes, thereby disrupting essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: This compound shares the benzodioxin moiety and has shown antibacterial activity.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide:
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its combination of a benzodioxin moiety and a naphthyridine core
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c21-14-10-2-1-5-18-15(10)20-17(23)13(14)16(22)19-9-3-4-11-12(8-9)25-7-6-24-11/h1-5,8H,6-7H2,(H,19,22)(H2,18,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVNPANAFQWOMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=C(NC3=O)N=CC=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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